molecular formula C11H18 B1139860 5-Propan-2-ylbicyclo[2.2.2]oct-2-ene CAS No. 106623-87-4

5-Propan-2-ylbicyclo[2.2.2]oct-2-ene

Cat. No.: B1139860
CAS No.: 106623-87-4
M. Wt: 150.26062
InChI Key:
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Description

5-Propan-2-ylbicyclo[2.2.2]oct-2-ene is a chemical compound characterized by its unique bicyclic structure. This compound is part of the bicyclo[2.2.2]octene family, known for its rigid and strain-free system. It is used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Propan-2-ylbicyclo[2.2.2]oct-2-ene typically involves the Diels-Alder reaction and ring-closing metathesis as key steps. The Diels-Alder reaction is a cycloaddition reaction between a conjugated diene and a substituted alkene, forming a six-membered ring. This is followed by ring-closing metathesis, a reaction that forms a cyclic olefin by the exchange of alkylidene groups.

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-Propan-2-ylbicyclo[2.2.2]oct-2-ene undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

5-Propan-2-ylbicyclo[2.2.2]oct-2-ene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including its role as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic applications, particularly in cancer research due to its ability to inhibit topoisomerase II and promote DNA-interstrand cross-linking.

    Industry: Utilized in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism by which 5-Propan-2-ylbicyclo[2.2.2]oct-2-ene exerts its effects involves its interaction with molecular targets such as enzymes. For instance, it inhibits topoisomerase II, an enzyme involved in DNA replication, leading to increased DNA-interstrand cross-linking. This mechanism is particularly relevant in its potential antineoplastic activity.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.2]octane: A similar compound with a saturated bicyclic structure.

    Norbornene: Another bicyclic compound with a different ring system.

    Basketene: A structurally related compound used in polymer synthesis.

Uniqueness

5-Propan-2-ylbicyclo[2.2.2]oct-2-ene is unique due to its specific substitution pattern and its ability to undergo a variety of chemical reactions. Its rigid and strain-free structure makes it a valuable compound for studying reaction mechanisms and for use in various scientific applications.

Properties

IUPAC Name

5-propan-2-ylbicyclo[2.2.2]oct-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18/c1-8(2)11-7-9-3-5-10(11)6-4-9/h3,5,8-11H,4,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCYZAVQYCJVIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC2CCC1C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00910034
Record name 5-(Propan-2-yl)bicyclo[2.2.2]oct-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00910034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106562-31-6, 106623-87-4
Record name Bicyclo(2.2.2)oct-2-ene, 5-(1-methylethyl)-, (1alpha,4alpha,5beta)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106562316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo(2.2.2)oct-2-ene, 5-(1-methylethyl)-, (1alpha,4alpha,5alpha)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106623874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Propan-2-yl)bicyclo[2.2.2]oct-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00910034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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